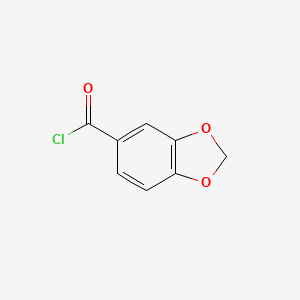

Piperonyloyl chloride

Description

Properties

IUPAC Name |

1,3-benzodioxole-5-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClO3/c9-8(10)5-1-2-6-7(3-5)12-4-11-6/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRSGZIMDIHBXIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30370480 | |

| Record name | Piperonyloyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25054-53-9 | |

| Record name | Piperonyloyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Benzodioxole-5-carbonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Piperonyloyl chloride chemical properties

An In-Depth Technical Guide to Piperonyloyl Chloride: Properties, Synthesis, and Applications

Introduction

This compound (1,3-benzodioxole-5-carbonyl chloride) is a highly reactive acyl halide that serves as a pivotal intermediate in the synthesis of a wide array of complex organic molecules.[1][2] Its structure is distinguished by the presence of a 1,3-benzodioxole (or methylenedioxy) moiety, a functional group prevalent in numerous natural products and pharmacologically active compounds.[1] This guide provides a comprehensive technical overview of its chemical properties, synthesis, reactivity, and applications, with a focus on its role in synthetic chemistry and drug discovery.

Physicochemical and Spectroscopic Profile

This compound is a crystalline solid at room temperature.[2][3] Its high reactivity stems from the acyl chloride functional group, which renders the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. The compound is sensitive to moisture and will hydrolyze to the corresponding carboxylic acid (piperonylic acid).[2][3]

Physical and Chemical Properties

The core physicochemical data for this compound are summarized in the table below, providing a quantitative basis for its handling and use in experimental settings.

| Property | Value | Source(s) |

| CAS Number | 25054-53-9 | [1][2] |

| Molecular Formula | C₈H₅ClO₃ | [1][2] |

| Molecular Weight | 184.58 g/mol | [2] |

| Appearance | Off-white to blue-gray crystalline powder | [2][3] |

| Melting Point | 78-79 °C (lit.) | [2][3] |

| Boiling Point | 155 °C / 25 mmHg (lit.) | [2][3] |

| Density | ~1.453 g/cm³ (estimate) | [][] |

| Solubility | Slightly soluble in Chloroform. Decomposes in water. | [2][3][6] |

| Stability | Moisture Sensitive, Hygroscopic | [2][3] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation of this compound. The key expected spectral features are outlined below.

| Technique | Solvent | Expected Characteristic Signals | Source(s) |

| ¹H NMR | CDCl₃ | Signals corresponding to three aromatic protons and two protons of the methylenedioxy group (-O-CH₂-O-). | [7] |

| IR Spectroscopy | - | Strong characteristic absorption band for the acyl chloride C=O stretch, typically in the range of 1750-1815 cm⁻¹. | [8] |

| Mass Spectrometry | - | Molecular ion peak (M⁺) at m/z corresponding to the molecular weight (184.58), showing a characteristic M+2 isotope pattern for chlorine. | [8] |

Synthesis and Mechanism

The most common and direct method for synthesizing this compound is through the chlorination of its corresponding carboxylic acid, piperonylic acid (also known as piperic acid).

Synthetic Pathway

The conversion is typically achieved using a standard chlorinating agent such as thionyl chloride (SOCl₂).[1] This reaction is mechanistically favored because it converts the relatively poor leaving group of the carboxylic acid (-OH) into an excellent leaving group, facilitating the formation of the highly reactive acyl chloride. The byproducts of the reaction with thionyl chloride, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification. Modern advancements include the use of continuous flow reactors to improve yield, purity, and safety.[1][9]

Caption: General synthesis of this compound.

Experimental Protocol: Synthesis from Piperonylic Acid

This protocol is an illustrative laboratory-scale procedure. Causality: The reaction is performed under anhydrous conditions and in a fume hood because both thionyl chloride and the generated HCl gas are corrosive and react violently with water. An inert solvent like toluene is used to facilitate the reaction while remaining unreactive.

-

Setup: Equip a round-bottom flask with a reflux condenser and a gas trap (to neutralize HCl). Ensure all glassware is oven-dried to remove moisture.

-

Charging Reactants: To the flask, add piperonylic acid (1.0 eq) and a suitable anhydrous solvent (e.g., toluene).

-

Addition of Chlorinating Agent: Slowly add thionyl chloride (SOCl₂, ~1.5 eq) to the suspension at room temperature with stirring. The reaction is exothermic.

-

Reaction: Heat the mixture to reflux and maintain for 2-4 hours, or until the evolution of gas ceases and the reaction mixture becomes a clear solution.

-

Workup: Allow the mixture to cool to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization or distillation under reduced pressure to yield pure this compound.

Chemical Reactivity and Key Reactions

The reactivity of this compound is dominated by the electrophilic nature of the carbonyl carbon, making it an excellent substrate for nucleophilic acyl substitution reactions.[1] This versatility allows for the introduction of the piperonyloyl moiety into a wide range of molecules.

General Mechanism: Nucleophilic Acyl Substitution

The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile first attacks the electrophilic carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral intermediate. In the second step, the carbonyl double bond is reformed, and the chloride ion is eliminated as a stable leaving group.

Caption: Mechanism of nucleophilic acyl substitution.

Acylation of Nucleophiles

This compound is a potent acylating agent, reacting readily with various nucleophiles to form stable derivatives.[1]

-

With Amines: Forms N-substituted piperonyl amides. This is a cornerstone reaction for synthesizing biologically active molecules, including potential anticancer agents and platelet aggregation inhibitors.[2][10]

-

With Alcohols: Forms piperonyl esters. These derivatives are explored in the fragrance and flavor industries.[1]

Solvolysis Reactions

The reaction of this compound with solvent molecules (solvolysis) has been a subject of kinetic studies.[1][2] These investigations provide insight into solvent polarity and nucleophilicity and have shown that the reaction proceeds through an electron-rich acyl transfer mechanism.[1][2][11]

Applications in Drug Discovery and Chemical Research

The unique structure and reactivity of this compound make it a valuable building block in several scientific domains.

-

Pharmaceutical Synthesis: It is a key precursor for a variety of pharmacologically active compounds.[1] Derivatives have shown potential as antimicrobial, analgesic, and anti-inflammatory agents.[1] Specific examples of synthesized molecules include 2-phenylbenzimidazoles with antiproliferative properties and inhibitors of platelet aggregation.[1][2][10] There is also evidence that derivatives can induce MSH2-dependent apoptosis, a pathway relevant to cancer therapy.[][]

-

Agrochemicals: The piperonyl moiety is known for its biological activity, and this compound serves as a starting material for insecticides and fungicides.[1]

-

Natural Product Synthesis: It is used in the total synthesis of natural products such as pongapinone A and justicidin B.[2][10]

-

Kinetics Research: As mentioned, it serves as a model substrate for studying solvolysis reaction mechanisms and solvent effects in physical organic chemistry.[1]

Safety, Handling, and Storage

Given its reactivity, proper handling of this compound is critical to ensure laboratory safety.

| Aspect | Guideline | Source(s) |

| Hazards | Corrosive. Causes severe skin burns and eye damage. Reacts with water to produce toxic HCl gas. | [3][10] |

| Handling | Use only in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical safety goggles, gloves, and protective clothing. Avoid generating dust and keep away from moisture. | |

| Storage | Store in a cool, dry, well-ventilated area in a tightly closed container. It is hygroscopic and should be stored under an inert atmosphere (e.g., nitrogen or argon). Keep away from water, alcohols, bases, and oxidizing agents. | [2][3] |

| First Aid | Eyes: Immediately flush with plenty of water for at least 15 minutes. Skin: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Inhalation: Move to fresh air. Ingestion: Do NOT induce vomiting. Seek immediate medical attention for all exposure routes. |

Conclusion

This compound is a versatile and powerful reagent in organic synthesis. Its high reactivity, governed by the acyl chloride group, allows for the efficient construction of complex molecules bearing the biologically significant 1,3-benzodioxole scaffold. From the development of novel pharmaceuticals and agrochemicals to fundamental kinetic studies, its applications are extensive. A thorough understanding of its chemical properties, reactivity, and handling requirements is essential for its safe and effective use in research and development.

References

- This compound | 25054-53-9. (2023, August 15). Source Link

- Material Safety Data Sheet - this compound. Cole-Parmer. Source Link

- This compound. (2024, April 9). ChemBK. Source Link

- Synthesis of piperonyl chloride. PrepChem.com. Source Link

- This compound | 25054-53-9. ChemicalBook. Source Link

- CAS 20850-43-5: Piperonyl chloride. CymitQuimica. Source Link

- This compound 99% 25054-53-9. Sigma-Aldrich. Source Link

- This compound 99% 25054-53-9. Sigma-Aldrich. Source Link

- Method for synthesizing piperonyl chloride through continuous flow reaction.

- Piperonyl chloride SDS, 20850-43-5 Safety D

- Synthetic method of piperonal.

- This compound 99% 25054-53-9. Sigma-Aldrich. Source Link

- This compound - Safety D

- This compound 99% 25054-53-9. Sigma-Aldrich. Source Link

- CAS 25054-53-9 this compound. BOC Sciences. Source Link

- SAFETY DATA SHEET. Sigma-Aldrich. (2024, August 6). Source Link

- This compound - Optional[1H NMR] - Spectrum. SpectraBase. Source Link

- This compound(25054-53-9) 1H NMR spectrum. ChemicalBook. Source Link

- GHS 11 (Rev.11) SDS Word Download CAS: 25054-53-9 Name: this compound. XiXisys. Source Link

- CAS 25054-53-9 this compound. BOC Sciences. Source Link

- Propionyl chloride | C3H5ClO | CID 62324. PubChem - NIH. Source Link

- What Should Be Noticed When Using and Storing Propionyl Chloride?. Source Link

- Piperonylic Acid in Drug Discovery and Development: Application Notes and Protocols. Benchchem. Source Link

- Reactions and Mechanisms. Master Organic Chemistry. Source Link

- This compound | CAS 25054-53-9. Santa Cruz Biotechnology. Source Link

- Pivaloyl chloride | C5H9ClO | CID 62493. PubChem - NIH. Source Link

- Chemical Properties of Propanoyl chloride (CAS 79-03-8). Cheméo. Source Link

- IR, NMR and MS of a Sulfonyl Chloride compound. (2008, July 30). ACD/Labs. Source Link

- Acryloyl chloride | C3H3ClO | CID 13140. PubChem. Source Link

- Chapter 23.4: Common Classes of Organic Reactions. (2025, May 27). Chemistry LibreTexts. Source Link

- Pyridinium chloride. Wikipedia. Source Link

Sources

- 1. Buy this compound | 25054-53-9 [smolecule.com]

- 2. This compound | 25054-53-9 [m.chemicalbook.com]

- 3. chembk.com [chembk.com]

- 6. Propionyl chloride | C3H5ClO | CID 62324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. spectrabase.com [spectrabase.com]

- 8. acdlabs.com [acdlabs.com]

- 9. CN112724120B - Method for synthesizing piperonyl chloride through continuous flow reaction - Google Patents [patents.google.com]

- 10. 胡椒酸酰氯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 11. ピペロニロイルクロリド 99% | Sigma-Aldrich [sigmaaldrich.com]

Piperonyloyl Chloride (CAS No. 25054-53-9): A Comprehensive Technical Guide for Synthetic Chemists

Foreword

In the landscape of modern synthetic chemistry, particularly within the realms of pharmaceutical and agrochemical development, the strategic selection of building blocks is paramount. Piperonyloyl chloride, with its distinctive 1,3-benzodioxole moiety, represents a cornerstone reagent for the introduction of this privileged pharmacophore. This guide is intended for researchers, scientists, and drug development professionals, offering an in-depth exploration of this compound's synthesis, reactivity, and application. Beyond a mere recitation of facts, this document aims to provide a causal understanding of its chemical behavior, empowering the practitioner to leverage this versatile reagent with precision and safety.

Core Characteristics and Physicochemical Properties

This compound, systematically named 1,3-benzodioxole-5-carbonyl chloride, is a crystalline solid at room temperature.[1] Its utility as a synthetic intermediate is largely dictated by the electrophilic nature of the acyl chloride functional group, modulated by the electron-donating character of the methylenedioxy bridge.[2]

| Property | Value | Source(s) |

| CAS Number | 25054-53-9 | [1] |

| Molecular Formula | C₈H₅ClO₃ | [1] |

| Molecular Weight | 184.58 g/mol | [1] |

| Appearance | Off-white to blue-grey crystalline powder | [1] |

| Melting Point | 78-79 °C | |

| Boiling Point | 155 °C at 25 mmHg | |

| Solubility | Slightly soluble in chloroform | [1] |

| Stability | Moisture-sensitive; reacts with moisture in the air. Hygroscopic. | [1] |

Synthesis of this compound: A Validated Laboratory Protocol

The most prevalent and reliable method for the laboratory-scale synthesis of this compound is the reaction of piperonylic acid with thionyl chloride (SOCl₂).[3][4] This reaction proceeds via a nucleophilic acyl substitution mechanism where the hydroxyl group of the carboxylic acid is converted into a superior leaving group, facilitating its displacement by a chloride ion.

Underlying Mechanism

The synthesis is initiated by the attack of the carboxylic acid's carbonyl oxygen on the sulfur atom of thionyl chloride. This is followed by the expulsion of a chloride ion and subsequent intramolecular rearrangement, which releases sulfur dioxide and a protonated chlorosulfite ester. The final step involves the attack of the previously expelled chloride ion on the carbonyl carbon, leading to the formation of this compound and hydrochloric acid. The evolution of gaseous byproducts (SO₂ and HCl) drives the reaction to completion.

Caption: Synthesis of this compound from Piperonylic Acid.

Detailed Experimental Protocol

Materials:

-

Piperonylic acid (1.0 eq.)

-

Thionyl chloride (2.0 eq.)[4]

-

Anhydrous chloroform or dichloromethane (DCM)[4]

-

Catalytic amount of N,N-dimethylformamide (DMF) (optional, but recommended)[4]

Procedure:

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend piperonylic acid (1.0 eq.) in anhydrous chloroform or DCM.[4]

-

Addition of Reagents: To the stirred suspension, add thionyl chloride (2.0 eq.) dropwise at room temperature.[4] A catalytic amount of DMF (1-2 drops) can be added to accelerate the reaction.[4]

-

Reaction Progression: Heat the reaction mixture to reflux (for chloroform, ~61°C; for DCM, ~40°C) and maintain for 2-3 hours.[5] The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.[3][5] It is crucial to use a trap containing a basic solution (e.g., NaOH) to neutralize the corrosive and toxic vapors.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent such as hexane or by vacuum distillation to yield a crystalline solid.[3]

Spectroscopic Characterization

Authenticating the structure and purity of synthesized this compound is critical. The following spectroscopic data are characteristic of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (CDCl₃): The proton NMR spectrum is expected to show three distinct signals in the aromatic region corresponding to the three protons on the benzene ring, and a singlet for the two protons of the methylenedioxy group.

-

Predicted Chemical Shifts:

-

~ 7.6 ppm (d, 1H, Ar-H ortho to C=O)

-

~ 7.4 ppm (s, 1H, Ar-H ortho to C=O)

-

~ 6.9 ppm (d, 1H, Ar-H meta to C=O)

-

~ 6.1 ppm (s, 2H, -O-CH₂-O-)

-

-

-

¹³C NMR (CDCl₃): The carbon NMR spectrum will display signals for the eight unique carbon atoms.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The IR spectrum provides clear evidence for the key functional groups present in the molecule.

-

Characteristic Absorptions (KBr pellet or Nujol mull):

-

~1770-1740 cm⁻¹ (strong, sharp): C=O stretching vibration of the acyl chloride. This is at a higher frequency than the corresponding carboxylic acid due to the inductive effect of the chlorine atom.[9][10]

-

~3100-3000 cm⁻¹ (medium): Aromatic C-H stretching.[9]

-

~1600, 1500, 1450 cm⁻¹ (medium to strong): Aromatic C=C ring stretching vibrations.[9]

-

~1260 cm⁻¹ (strong): Asymmetric C-O-C stretching of the methylenedioxy group.

-

~1040 cm⁻¹ (strong): Symmetric C-O-C stretching of the methylenedioxy group.

-

~930 cm⁻¹ (medium): Characteristic band for the methylenedioxy bridge.

-

~850-750 cm⁻¹ (strong): C-Cl stretching vibration.

-

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound is expected to show a distinct fragmentation pattern.

-

Predicted Fragmentation Pathway:

-

Molecular Ion (M⁺): A peak at m/z 184/186 (in a ~3:1 ratio due to ³⁵Cl and ³⁷Cl isotopes).

-

Loss of Chlorine radical: [M - Cl]⁺ at m/z 149, corresponding to the piperonyloyl cation. This is often the base peak.

-

Loss of Carbon Monoxide: [M - Cl - CO]⁺ at m/z 121, resulting from the decarbonylation of the piperonyloyl cation.

-

Further fragmentation of the benzodioxole ring can lead to smaller fragments.

-

Caption: Predicted EI-MS Fragmentation of this compound.

Reactivity and Synthetic Applications

This compound is a highly reactive acylating agent, readily undergoing nucleophilic acyl substitution with a variety of nucleophiles. This reactivity is the cornerstone of its utility in organic synthesis.

General Reactivity Profile

The carbonyl carbon of this compound is highly electrophilic due to the electron-withdrawing effects of both the carbonyl oxygen and the chlorine atom. Nucleophiles readily attack this carbon, leading to a tetrahedral intermediate. The subsequent collapse of this intermediate and expulsion of the stable chloride leaving group regenerates the carbonyl and forms the acylated product.

Caption: General Mechanism of this compound Reactivity.

Synthesis of Bioactive Molecules

The 1,3-benzodioxole scaffold is present in numerous natural products and pharmacologically active molecules. This compound serves as a key starting material for the synthesis of many such compounds.

Benzimidazoles are a class of heterocyclic compounds with a wide range of biological activities, including antimicrobial and anticancer properties.[11] this compound can be used to synthesize 2-(1,3-benzodioxol-5-yl)benzimidazoles.

Mechanism: The synthesis involves a two-step, one-pot reaction. First, this compound reacts with one of the amino groups of o-phenylenediamine to form an amide intermediate. Subsequent intramolecular cyclization, driven by the attack of the second amino group on the amide carbonyl, followed by dehydration, yields the benzimidazole ring.

Sources

- 1. This compound(25054-53-9) 1H NMR spectrum [chemicalbook.com]

- 2. spectrabase.com [spectrabase.com]

- 3. prepchem.com [prepchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. web.pdx.edu [web.pdx.edu]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. researchgate.net [researchgate.net]

- 11. ijariie.com [ijariie.com]

An In-depth Technical Guide to Piperonyloyl Chloride for Advanced Research

This guide provides an in-depth technical overview of piperonyloyl chloride (C₈H₅ClO₃), a critical reagent in synthetic chemistry.[1] Designed for researchers, scientists, and professionals in drug development, this document explores the compound's core properties, synthesis, and applications, grounded in established scientific principles and methodologies.

Core Chemical Identity and Properties

This compound, also known as 3,4-(Methylenedioxy)benzoyl chloride or 1,3-benzodioxole-5-carbonyl chloride, is a significant acyl halide derivative of piperic acid.[1][2] Its molecular structure is distinguished by a benzodioxole ring, which imparts unique reactivity and biological characteristics to its derivatives.

Molecular Weight and Formula

The molecular formula of this compound is C₈H₅ClO₃.[1] Based on the atomic masses of its constituent elements (Carbon: 12.011 u, Hydrogen: 1.008 u, Chlorine: 35.453 u, Oxygen: 15.999 u), the molecular weight is calculated as follows:

(8 × 12.011) + (5 × 1.008) + (1 × 35.453) + (3 × 15.999) = 184.58 g/mol [2][3]

This molecular weight is a fundamental parameter for stoichiometric calculations in synthesis and for analytical characterization.

Physicochemical Properties

A comprehensive understanding of this compound's physical and chemical properties is essential for its effective application and safe handling.

| Property | Value | Source |

| CAS Number | 25054-53-9 | [1][2] |

| Molecular Formula | C₈H₅ClO₃ | [1][2] |

| Molecular Weight | 184.58 g/mol | [2][3] |

| Appearance | Off-white powder | [4][5] |

| Melting Point | 78-79 °C | [2][6] |

| Boiling Point | 155 °C at 25 mmHg | [2][6] |

| Synonyms | benzo[d][1][4]dioxole-5-carbonyl chloride, 1,3-benzodioxole-5-carbonyl chloride | [5] |

This table summarizes key quantitative data for this compound.

Synthesis and Purification

The synthesis of this compound typically involves the chlorination of piperonylic acid. A common and effective method utilizes thionyl chloride (SOCl₂) as the chlorinating agent.

Synthesis Workflow

The reaction proceeds by nucleophilic acyl substitution, where the hydroxyl group of the carboxylic acid is replaced by a chloride ion.

Caption: Synthesis of this compound from Piperonylic Acid.

Detailed Experimental Protocol

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl and SO₂), suspend piperonylic acid in an excess of thionyl chloride or an inert solvent like toluene.

-

Reaction: Gently reflux the mixture. The reaction progress can be monitored by the cessation of gas evolution.

-

Workup: After the reaction is complete, remove the excess thionyl chloride by distillation.

-

Purification: The crude this compound is then purified by vacuum distillation to yield the final product.

Applications in Research and Development

This compound serves as a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] Its reactive acyl chloride group readily participates in acylation reactions with a variety of nucleophiles.[1]

Pharmaceutical Synthesis

The benzodioxole moiety is a common structural motif in many biologically active compounds. This compound is a key intermediate in the synthesis of:

-

Anticancer Agents: It is used to synthesize 2-phenylbenzimidazoles and other heterocyclic compounds with antiproliferative properties.[1][2]

-

Cognition Enhancers: It has been utilized in the structure-activity relationship studies of novel cognition-enhancing drugs like unifiram and sunifiram.[6]

-

Platelet Aggregation Inhibitors: It is a precursor for compounds that inhibit platelet aggregation.[6]

Agrochemicals

Derivatives of this compound have been explored for their insecticidal and fungicidal activities, making them valuable in the agricultural sector.[1]

Mechanistic Studies

The solvolysis of this compound has been studied extensively to understand reaction kinetics and solvent effects in nucleophilic acyl substitution reactions.[2][6] These studies provide valuable insights into the electron-rich acyl transfer mechanism.[2][6]

Safety and Handling

This compound is a corrosive and moisture-sensitive compound that requires careful handling.[4]

-

Exposure: It causes severe burns to the eyes, skin, and respiratory tract.[4] Ingestion can lead to gastrointestinal tract burns.[4]

-

Personal Protective Equipment (PPE): Always use in a chemical fume hood and wear appropriate protective clothing, gloves, and eye/face protection.[4]

-

Storage: Store in a cool, dry place in a tightly sealed container, away from moisture, in a designated corrosives area.[4]

-

First Aid: In case of contact, immediately flush the affected area with plenty of water for at least 15 minutes and seek immediate medical attention.[4] If inhaled, move to fresh air.[4] If ingested, do not induce vomiting and seek immediate medical aid.[4]

Caption: Safety and Handling Protocol for this compound.

Conclusion

This compound is a cornerstone reagent with significant implications for synthetic chemistry and drug discovery. Its unique chemical structure and reactivity enable the synthesis of a diverse array of bioactive molecules. A thorough understanding of its properties, synthesis, and safe handling procedures is paramount for its effective and responsible use in a research setting.

References

- Cole-Parmer. (n.d.). Material Safety Data Sheet - this compound.

- ChemicalBook. (n.d.). This compound | 25054-53-9.

- ChemicalBook. (n.d.). This compound - Safety Data Sheet.

- PubChem. (n.d.). This compound.

- Sigma-Aldrich. (n.d.). This compound 99 25054-53-9.

- Sigma-Aldrich. (n.d.). This compound 99 25054-53-9.

Sources

A Researcher's Guide to the Synthesis of Piperonyloyl Chloride from Piperonylic Acid

An In-depth Technical Guide for Drug Discovery and Chemical Development Professionals

Executive Summary

Piperonyloyl chloride is a pivotal acyl halide intermediate, widely utilized as a building block in the synthesis of complex molecules for the pharmaceutical, agricultural, and fragrance industries.[1][2] Its unique 1,3-benzodioxole moiety is a common feature in a variety of biologically active compounds. This guide provides a comprehensive, technically-grounded overview of the synthesis of this compound from its carboxylic acid precursor, piperonylic acid. The focus is on the robust and widely adopted method using thionyl chloride (SOCl₂), detailing the underlying chemical principles, a step-by-step experimental protocol, characterization techniques, and critical safety considerations essential for researchers in a laboratory setting.

Introduction: The Significance of this compound

This compound (C₈H₅ClO₃) serves as a highly reactive and versatile intermediate in organic synthesis.[1] Its importance stems from the reactivity of the acyl chloride group, which readily participates in nucleophilic acyl substitution reactions.[1][2] This allows for the efficient introduction of the piperonyloyl group into various molecular scaffolds, forming esters, amides, and ketones.

In the context of drug development, derivatives of piperonylic acid have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[3] Consequently, this compound is a key starting material for synthesizing novel therapeutic agents, such as inhibitors of platelet aggregation and various heterocyclic compounds with potential biological activity.[2][4]

The Chemistry of Acyl Chloride Formation

The conversion of a carboxylic acid to an acyl chloride is a fundamental activation step in organic chemistry. The hydroxyl group of a carboxylic acid is a poor leaving group, making it unreactive toward many nucleophiles. Conversion to an acyl chloride replaces the -OH group with a chlorine atom, which is an excellent leaving group, thus dramatically increasing the electrophilicity of the carbonyl carbon.

Mechanism of Action: The Role of Thionyl Chloride

The reaction between piperonylic acid and thionyl chloride (SOCl₂) is a classic example of this transformation.[5] The mechanism proceeds through a nucleophilic attack of the carboxylic acid's hydroxyl oxygen onto the electrophilic sulfur atom of thionyl chloride. This is followed by a series of steps that ultimately form a highly reactive chlorosulfite intermediate. This intermediate readily decomposes, driven by the irreversible formation of gaseous byproducts—sulfur dioxide (SO₂) and hydrogen chloride (HCl)—to yield the final this compound product.[6][7] This process effectively converts the poor -OH leaving group into a much better one.[7]

A catalytic amount of N,N-dimethylformamide (DMF) is often added to accelerate the reaction. DMF reacts with thionyl chloride to form the Vilsmeier reagent, a more potent electrophilic species that speeds up the initial activation of the carboxylic acid.[8]

Caption: Reaction mechanism of piperonylic acid with thionyl chloride.

Detailed Experimental Protocol

This section outlines a reliable, lab-scale procedure for synthesizing this compound from piperonylic acid using thionyl chloride.

Materials and Equipment

-

Reagents: Piperonylic acid, Thionyl chloride (SOCl₂), N,N-dimethylformamide (DMF, catalytic), Anhydrous solvent (e.g., chloroform, dichloromethane, or toluene).[8]

-

Glassware: Round-bottom flask (dried), reflux condenser, dropping funnel, gas trap (for HCl and SO₂), magnetic stirrer, and heating mantle.

-

Safety Equipment: Chemical fume hood, safety goggles, face shield, acid-resistant gloves (e.g., neoprene), and a lab coat.[9][10]

Step-by-Step Synthesis Procedure

CAUTION: This reaction must be performed in a well-ventilated chemical fume hood due to the evolution of toxic HCl and SO₂ gases.[6][9] Thionyl chloride is corrosive and reacts violently with water.[10][11]

-

Setup: Assemble the dry glassware in the fume hood. Charge a round-bottom flask with piperonylic acid (1.0 eq) and a magnetic stir bar.

-

Solvent Addition: Add a suitable anhydrous solvent, such as chloroform (approx. 10 mL per gram of acid), to the flask to suspend the piperonylic acid.[8]

-

Catalyst: Add a catalytic amount of DMF (e.g., 1-2 drops).[8]

-

Reagent Addition: Slowly add thionyl chloride (2.0 eq) to the suspension via a dropping funnel at room temperature.[8][12] The reaction is exothermic and will begin to evolve gas.

-

Reaction: After the initial effervescence subsides, gently heat the mixture to reflux (the temperature will depend on the solvent used) and maintain for 2-8 hours.[8][13] The reaction is typically complete when the gas evolution ceases and the solid piperonylic acid has dissolved.

-

Work-up: Cool the reaction mixture to room temperature. The excess thionyl chloride must be removed. This is achieved by distillation under reduced pressure.[12][13] Care must be taken to avoid bumping.

-

Isolation: The resulting crude this compound, which may be a crystalline solid or an oil, can be used directly for many applications or further purified.[13] Purification can be achieved by recrystallization or vacuum distillation.

Caption: Experimental workflow for this compound synthesis.

Product Characterization

Confirming the identity and purity of the synthesized this compound is crucial. The following table summarizes the expected analytical data for the final product.

| Analytical Technique | Expected Signal / Peak | Assignment |

| Appearance | Off-white to yellow crystalline powder/solid.[][] | Physical state of the product. |

| Melting Point | 78-79 °C.[16] | Confirms purity and identity. |

| Boiling Point | 155 °C at 25 mmHg.[16] | Physical property for distillation. |

| Infrared (IR) Spectroscopy | Strong absorption at ~1770-1800 cm⁻¹ | C=O stretch of the acyl chloride. |

| ¹H NMR Spectroscopy | δ ~6.05 (s, 2H), δ ~6.90-7.50 (m, 3H) | -OCH₂O- protons, Aromatic protons.[17][18] |

Critical Safety and Handling Procedures

The synthesis of this compound involves hazardous materials that demand strict adherence to safety protocols.

-

Thionyl Chloride (SOCl₂): Highly toxic, corrosive, and reacts violently with water to release HCl gas.[10][19] It can cause severe burns to the skin, eyes, and respiratory tract.[9][19] Always handle in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves.[9][11] Ensure an eyewash station and safety shower are immediately accessible.[20]

-

Hydrogen Chloride (HCl) and Sulfur Dioxide (SO₂): These are toxic and corrosive gases produced as byproducts. The reaction must be vented through a gas trap (e.g., a bubbler containing a sodium hydroxide solution) to neutralize these gases before they are released into the fume hood exhaust.

-

Waste Disposal: All disposable materials contaminated with thionyl chloride must be treated as hazardous waste.[9] Quench any residual thionyl chloride carefully by slowly adding it to a stirred, cooled solution of sodium carbonate or calcium hydroxide.

Conclusion

The conversion of piperonylic acid to this compound using thionyl chloride is a highly efficient and scalable synthetic method. By understanding the reaction mechanism, adhering to a detailed experimental protocol, and prioritizing stringent safety measures, researchers can reliably produce this valuable intermediate for applications in drug discovery and broader chemical synthesis. Proper characterization of the final product ensures its quality and suitability for subsequent transformations.

References

- PrepChem.com. (n.d.). Synthesis of piperonyl chloride.

- Pharmaffiliates. (2023, August 15). This compound.

- ChemBK. (2024, April 9). This compound.

- Drexel University. (2013, July 22). Standard Operating Procedures For Handling, Storage and Disposal of Thionyl Chloride.

- New Jersey Department of Health. (n.d.). Hazard Summary: Thionyl Chloride.

- Bionium. (n.d.). Thionyl Chloride CAS No 7719-09-7 MATERIAL SAFETY DATA SHEET SDS/MSDS.

- Lanxess. (2015, August). Product Safety Assessment: Thionyl chloride.

- PrepChem.com. (n.d.). Synthesis of piperonylic acid chloride.

- Organic Syntheses. (n.d.). Procedure.

- Google Patents. (n.d.). CN112724120B - Method for synthesizing piperonyl chloride through continuous flow reaction.

- ResearchGate. (n.d.). The reaction of thionyl chloride with methyl-substituted heteroaromatic compounds.

- Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides.

- YouTube. (2013, December 8). Reaction of Carboxylic Acids with Thionyl Chloride.

- SpectraBase. (n.d.). This compound - Optional[1H NMR] - Spectrum.

Sources

- 1. Buy this compound | 25054-53-9 [smolecule.com]

- 2. 胡椒酸酰氯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. This compound | 25054-53-9 [m.chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. youtube.com [youtube.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. drexel.edu [drexel.edu]

- 10. westliberty.edu [westliberty.edu]

- 11. bionium.miami.edu [bionium.miami.edu]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. prepchem.com [prepchem.com]

- 16. 胡椒酸酰氯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 17. CN112724120B - Method for synthesizing piperonyl chloride through continuous flow reaction - Google Patents [patents.google.com]

- 18. This compound(25054-53-9) 1H NMR spectrum [chemicalbook.com]

- 19. lanxess.com [lanxess.com]

- 20. nj.gov [nj.gov]

An In-Depth Technical Guide to 3,4-(Methylenedioxy)benzoyl Chloride: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of 3,4-(Methylenedioxy)benzoyl chloride (also known as Piperonyloyl chloride), a pivotal reagent in synthetic organic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core physicochemical properties, spectroscopic signatures, synthesis protocols, and key applications of this versatile acylating agent. We will explore its reactivity, particularly in the formation of amide and ester linkages, and highlight its role as a critical building block in the synthesis of complex, biologically active molecules. Emphasis is placed on the causality behind procedural choices and robust safety protocols to ensure both efficacy and safety in a laboratory setting.

Chemical Identity and Critical Differentiation

Precise identification of reagents is fundamental to experimental reproducibility and safety. 3,4-(Methylenedioxy)benzoyl chloride is an aromatic acyl chloride distinguished by a 1,3-benzodioxole core.

Systematic Name (IUPAC): 1,3-benzodioxole-5-carbonyl chloride[1][2] Common Names: this compound, 3,4-Methylenedioxybenzoyl chloride[3] CAS Number: 25054-53-9 Molecular Formula: C₈H₅ClO₃ Molecular Weight: 184.58 g/mol

Critical Distinction: It is imperative to distinguish 3,4-(Methylenedioxy)benzoyl chloride from its related analogue, 3,4-(Methylenedioxy)benzyl chloride (CAS No. 20850-43-5). The subject of this guide is a benzoyl chloride , featuring a carbonyl group directly attached to the aromatic ring and the chlorine atom. The benzyl chloride analogue lacks this carbonyl group and possesses fundamentally different reactivity, acting as an alkylating agent rather than an acylating agent. This distinction is crucial for designing correct synthetic pathways.

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's properties is essential for its effective use and manipulation in synthesis.

Physical Properties

The physical state and solubility dictate appropriate handling, storage, and reaction conditions. It is a crystalline solid at room temperature and is sensitive to moisture.[4]

| Property | Value | Source(s) |

| Appearance | Off-white to blue-grey crystalline powder | [5] |

| Melting Point | 78-79 °C | [6][] |

| Boiling Point | 155 °C at 25 mmHg | [6][] |

| Solubility | Soluble in organic solvents (e.g., ethanol, dichloromethane) | [4] |

| Stability | Moisture sensitive; reacts with water | [4] |

Spectroscopic Data

Spectroscopic analysis confirms the structural integrity of the material. While a dedicated spectrum is not publicly available, the expected signatures can be reliably predicted based on its structure and data from analogous compounds. A supplier's specification confirms that the infrared spectrum conforms to the expected structure.[2]

-

¹H NMR (Predicted, CDCl₃, 400 MHz):

-

δ ~ 7.6-7.8 ppm (m, 2H): Aromatic protons ortho to the carbonyl group.

-

δ ~ 6.9 ppm (d, 1H): Aromatic proton meta to the carbonyl group.

-

δ ~ 6.1 ppm (s, 2H): Methylene protons of the dioxole ring (-O-CH₂-O-).

-

-

¹³C NMR (Predicted, CDCl₃, 100 MHz):

-

δ ~ 168 ppm: Carbonyl carbon (C=O) of the acyl chloride.

-

δ ~ 154 ppm, 149 ppm: Aromatic carbons bonded to the dioxole oxygens.

-

δ ~ 125-130 ppm: Aromatic carbons.

-

δ ~ 109 ppm, 108 ppm: Aromatic carbons.

-

δ ~ 103 ppm: Methylene carbon of the dioxole ring (-O-CH₂-O-).

-

-

Infrared (IR) Spectroscopy:

-

~3100-3000 cm⁻¹: Aromatic C-H stretching.

-

~1775-1795 cm⁻¹ (strong, sharp): C=O stretching of the acyl chloride. This is a highly characteristic band.

-

~1600, 1480 cm⁻¹: Aromatic C=C stretching.

-

~1250, 1040 cm⁻¹: C-O stretching of the methylenedioxy group.

-

~800-900 cm⁻¹: C-Cl stretching.

-

-

Mass Spectrometry (MS):

-

Molecular Ion (M⁺): A peak at m/z 184, with a characteristic M+2 peak at m/z 186 in an approximate 3:1 ratio, confirming the presence of one chlorine atom.

-

Major Fragment: A prominent peak at m/z 149, corresponding to the acylium cation [M-Cl]⁺. This fragment results from the loss of the chlorine atom and is a hallmark of acyl chlorides.

-

Synthesis and Manufacturing Considerations

The most direct and common laboratory-scale synthesis of 3,4-(Methylenedioxy)benzoyl chloride involves the chlorination of its corresponding carboxylic acid, piperonylic acid.

Causality in Reagent Selection

Thionyl chloride (SOCl₂) is a frequently chosen reagent for this transformation.[8] Its primary advantage lies in the nature of its byproducts: sulfur dioxide (SO₂) and hydrogen chloride (HCl) are both gases. This simplifies the workup procedure, as the gaseous byproducts can be easily removed from the reaction mixture, driving the equilibrium towards the product and often leaving a relatively pure crude product that may only require distillation or recrystallization. Alternative reagents like phosphorus pentachloride (PCl₅) or oxalyl chloride can also be used, but thionyl chloride offers a practical balance of reactivity and convenience.

Experimental Protocol: Synthesis from Piperonylic Acid

This protocol is adapted from established procedures for the conversion of carboxylic acids to acyl chlorides.[8]

Materials:

-

Piperonylic acid (1.0 eq)

-

Thionyl chloride (SOCl₂) (3.0-5.0 eq)

-

Anhydrous toluene or dichloromethane (as solvent)

-

Distillation apparatus

-

Reaction flask with reflux condenser and gas trap (for HCl and SO₂)

Procedure:

-

Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser. The condenser outlet should be connected to a gas trap (e.g., a bubbler containing a sodium hydroxide solution) to neutralize the evolved HCl and SO₂ gases. All glassware must be thoroughly dried to prevent hydrolysis of the reagent and product.

-

Reagent Addition: Suspend piperonylic acid (5.0 g) in a minimal amount of anhydrous solvent (e.g., toluene). Add an excess of thionyl chloride (6 mL) to the suspension.[8]

-

Reaction: Heat the mixture to reflux and maintain for 4-8 hours.[8] The reaction progress can be monitored by the cessation of gas evolution. The solid piperonylic acid will gradually dissolve as it converts to the liquid acyl chloride.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.[8] This step should be performed with care in a well-ventilated fume hood.

-

Purification: The resulting crude crystalline product, this compound, can be purified by vacuum distillation or recrystallization from an inert solvent if necessary.

Chemical Reactivity and Mechanistic Pathways

As a typical acyl chloride, the reactivity of 3,4-(Methylenedioxy)benzoyl chloride is dominated by the electrophilicity of its carbonyl carbon. It readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles.[1]

Acylation of Alcohols (Esterification)

This compound reacts exothermically with alcohols to form the corresponding esters. The reaction proceeds via a nucleophilic addition-elimination mechanism.[9] The alcohol's oxygen atom acts as the nucleophile, attacking the carbonyl carbon. A tetrahedral intermediate is formed, which then collapses, expelling the chloride ion as a good leaving group to yield the ester and hydrogen chloride.

Acylation of Amines (Amidation)

The reaction with primary and secondary amines is typically rapid and vigorous, producing N-substituted amides.[10] The mechanism is analogous to esterification, with the amine's nitrogen atom serving as the nucleophile.[10] Due to the basicity of the amine, a second equivalent of the amine is consumed to neutralize the HCl byproduct, forming an ammonium salt.[11] Alternatively, a non-nucleophilic base like pyridine or triethylamine can be added to scavenge the HCl, preserving the primary amine nucleophile.

Applications in Medicinal Chemistry and Drug Development

The 1,3-benzodioxole moiety is a recognized pharmacophore present in numerous natural products and synthetic drugs. 3,4-(Methylenedioxy)benzoyl chloride serves as a key building block for introducing this scaffold into target molecules.[2]

Its utility is demonstrated in the synthesis of a variety of biologically active compounds:

-

Platelet Aggregation Inhibitors: It is a precursor for synthesizing complex piperidine derivatives that have shown activity as inhibitors of platelet aggregation, a crucial target in cardiovascular drug discovery.[6]

-

Anticancer Agents: The compound is used to synthesize chalcones and 2-phenylbenzimidazoles, classes of compounds investigated for their antiproliferative and potential anti-cancer properties.[1]

-

Natural Product Synthesis: It serves as a starting material in the total synthesis of natural products like Justicidin B, a lignan with piscicidal and cytotoxic activities.[6]

-

Pyrrolophenanthridone Alkaloids: It is used to prepare N-acyl indoles, which are key intermediates for the synthesis of pyrrolophenanthridone alkaloids.

The general workflow involves using the acyl chloride to form a stable amide or ester bond, linking the piperonyl group to another molecular fragment to build a more complex drug candidate.

Safety, Handling, and Storage

As a reactive acyl chloride, 3,4-(Methylenedioxy)benzoyl chloride presents several hazards that demand strict adherence to safety protocols.

Hazard Summary:

-

Corrosive: Causes severe skin burns and serious eye damage.[4]

-

Moisture Sensitive: Reacts with water and moisture, potentially violently, to liberate toxic and corrosive hydrogen chloride gas.[4]

-

Respiratory Irritant: Inhalation of dust or fumes can cause chemical burns to the respiratory tract.

Recommended Handling Procedures:

-

Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or fumes. An eyewash station and safety shower must be readily accessible.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear a lab coat and appropriate chemical-resistant gloves (e.g., nitrile).

-

Respiratory Protection: If there is a risk of generating dust, a respirator with an appropriate cartridge (e.g., P3) should be used.

-

-

Handling: Avoid creating dust. Use spark-proof tools and prevent contact with skin, eyes, and clothing. Do not allow contact with water or moist air.

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for corrosive materials.

-

Store under an inert atmosphere (e.g., nitrogen or argon) to protect from moisture.

-

Keep away from incompatible materials such as water, alcohols, amines, and strong bases.

First Aid Measures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.

-

Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

References

- A-Z Chemical. (2023, August 15). Buy this compound | 25054-53-9.

- PrepChem. (n.d.). Synthesis of piperonylic acid chloride.

- Molbase. (n.d.). 2H-1,3-benzodioxole-5-carbonyl chloride (CAS No. 25054-53-9).

- NIST. (n.d.). 3,4-Methylenedioxybenzyl chloride.

- PubChem. (n.d.). 1,3-Benzodioxole-5-carbonyl chloride.

- Clark, J. (n.d.). Reactions of Acyl Chlorides with Alcohols. Chemistry LibreTexts.

- Clark, J. (n.d.). Reaction between acyl chlorides and alcohols - addition / elimination. Chemguide.

- Clark, J. (n.d.). Reaction between acyl chlorides and amines - addition / elimination. Chemguide.

- Clark, J. (n.d.). The reaction of acyl chlorides with ammonia and primary amines. Chemguide.

- Clark, J. (n.d.). Converting carboxylic acids into acyl (acid) chlorides. Chemguide.

- Clark, J. (n.d.). Reaction between acyl chlorides and amines - addition / elimination. Chemguide.

- Clark, J. (n.d.). Converting carboxylic acids into acyl (acid) chlorides. Chemguide.

- ChemBK. (2024, April 9). This compound.

- Clark, J. (n.d.). The reaction of acyl chlorides with ammonia and primary amines. Chemguide.

- PubChem. (n.d.). 3,4-Methylenedioxybenzyl chloride.

Sources

- 1. rsc.org [rsc.org]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. orgsyn.org [orgsyn.org]

- 4. 1,3-Benzodioxole-5-carbonyl chloride | C8H5ClO3 | CID 2734749 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound 99 25054-53-9 [sigmaaldrich.com]

- 8. rsc.org [rsc.org]

- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 10. This compound(25054-53-9) 1H NMR spectrum [chemicalbook.com]

- 11. kgroup.du.edu [kgroup.du.edu]

An In-depth Technical Guide to the Stability and Storage of Piperonyloyl Chloride

Introduction

Piperonyloyl chloride (CAS: 25054-53-9), also known as 3,4-(Methylenedioxy)benzoyl chloride or 1,3-benzodioxole-5-carbonyl chloride, is a highly valuable crystalline solid reagent in the field of organic synthesis.[1][2] Its bifunctional structure, featuring a reactive acyl chloride group and a protected catechol (the methylenedioxy bridge), makes it a critical building block in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and natural product derivatives.[3] The electrophilic nature of the acyl chloride functional group allows it to readily participate in acylation reactions with a wide range of nucleophiles.[3] However, this high reactivity is also the source of its principal instability. For researchers and drug development professionals, understanding the stability profile and adhering to stringent storage and handling protocols are paramount to ensure reagent integrity, experimental reproducibility, and laboratory safety. This guide provides a comprehensive overview of the factors governing the stability of this compound, outlines field-proven storage and handling methodologies, and discusses techniques for assessing its purity over time.

Core Chemical Properties and Inherent Instability

This compound is an off-white to grey crystalline powder with a melting point of 78-79 °C.[1][2][] Its chemical behavior is dominated by the acyl chloride functional group (-COCl). Acyl chlorides are among the most reactive derivatives of carboxylic acids, a characteristic that makes them excellent acylating agents but also intrinsically susceptible to degradation.[5] The primary liability of this compound is its extreme sensitivity to moisture, which dictates all aspects of its storage and handling.[1][6]

Primary Degradation Pathway: Hydrolysis

The most significant and rapid degradation pathway for this compound is hydrolysis. This reaction occurs upon contact with water, including ambient atmospheric moisture.

Mechanism of Hydrolysis As a typical acyl chloride, its hydrolysis proceeds via a nucleophilic addition-elimination mechanism.[7] A water molecule acts as a nucleophile, attacking the highly electrophilic carbonyl carbon. This is followed by the elimination of a chloride ion, which subsequently abstracts a proton to form hydrogen chloride (HCl) gas and the corresponding carboxylic acid—in this case, piperonylic acid.[7][8]

Caption: Hydrolysis of this compound.

Consequences of Hydrolysis:

-

Loss of Purity: The conversion of the starting material into piperonylic acid reduces the effective concentration of the active reagent, leading to lower reaction yields and potential complications in downstream processing.

-

Formation of Corrosive Byproducts: The generation of HCl gas is a significant safety concern. It is highly corrosive and can cause chemical burns to the respiratory tract, eyes, and skin.[1]

-

Container Pressurization: In a tightly sealed container, the accumulation of HCl gas can lead to a dangerous buildup of pressure, creating a risk of container failure or rupture.

Other Factors Affecting Stability

Beyond hydrolysis, the stability of this compound is compromised by its reactivity with other common laboratory chemicals.

Incompatible Materials Contact with the following substances must be strictly avoided:

-

Water: Reacts violently, as detailed above.[6]

-

Alcohols & Amines: These nucleophiles will readily react to form the corresponding esters and amides, respectively, consuming the reagent.[6][7]

-

Strong Bases: Can promote elimination or other side reactions and are incompatible.[6]

-

Strong Oxidizing Agents: Can lead to vigorous, potentially hazardous reactions.[6]

| Incompatible Material | Resulting Product/Hazard | Rationale |

| Water / Moisture | Piperonylic Acid + HCl | Hydrolysis reaction[1][6] |

| Alcohols (e.g., Methanol) | Piperonyl Ester | Nucleophilic acyl substitution[7] |

| Amines (e.g., Ammonia) | Piperonyl Amide | Nucleophilic acyl substitution[7] |

| Strong Bases | Promotes degradation | High reactivity |

| Strong Oxidizing Agents | Vigorous reaction | Potential for uncontrolled oxidation |

Thermal Decomposition While stable under recommended storage conditions, exposure to high heat, such as in a fire, will cause decomposition. This thermal breakdown generates highly toxic and irritating gases, including carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride (HCl).[1][6][9]

Recommended Storage and Handling Protocols

Adherence to a multi-layered, self-validating protocol for storage and handling is essential for maintaining the integrity of this compound and ensuring user safety. The core principle is the strict exclusion of atmospheric moisture at all times.[10]

Long-Term Storage The following conditions are mandatory for the long-term storage of this compound:

| Parameter | Recommendation | Causality / Rationale |

| Temperature | Store in a cool place.[1][11] | Reduces the rate of potential degradation reactions. |

| Atmosphere | Store under a dry, inert atmosphere (e.g., Nitrogen or Argon).[6][10] | Prevents contact with atmospheric moisture, the primary cause of degradation.[10] |

| Container | Keep in a tightly closed, original supplier container (e.g., Sure/Seal™).[1][11][12] | Prevents ingress of moisture and air. Specialized caps maintain an inert seal. |

| Location | Store in a dry, well-ventilated "Corrosives Area".[1][6] | Segregates the chemical from incompatible materials and ensures proper ventilation in case of a leak. |

| Light | Store away from direct light. | While not explicitly cited as a primary concern, this is good practice for all reactive chemicals. |

Experimental Protocol: Handling and Aliquoting Under an Inert Atmosphere

This protocol ensures the reagent is not exposed to air during use.

-

Preparation: All glassware (flasks, syringes, needles) must be rigorously dried in an oven (e.g., 125 °C overnight) and allowed to cool to room temperature in a desiccator or under a stream of inert gas.[12][13][14]

-

Inert Atmosphere Setup: Assemble the reaction apparatus and flush the entire system with dry nitrogen or argon. Use a bubbler to monitor a slight positive pressure of the inert gas.[12]

-

Reagent Transfer:

-

For septum-sealed bottles (e.g., Sure/Seal™), use a clean, dry syringe that has been flushed multiple times with inert gas.[12]

-

Puncture the septum with the syringe needle and draw the desired amount of the chemical (if liquid) or handle the solid rapidly in a glovebox. Since this compound is a solid, transfers are best performed inside a glovebox with a controlled, low-moisture atmosphere (<1 ppm H₂O).[15]

-

If a glovebox is unavailable, a positive pressure of inert gas should be maintained over the solid during weighing and transfer.

-

-

Sealing: After withdrawing the material, withdraw an equivalent volume of inert gas into the bottle to prevent creating a vacuum. Immediately replace the cap or ensure the septum is in good condition.[12]

-

Cleanup: Quench any residual reagent on spatulas or weigh boats carefully with a suitable alcohol (e.g., isopropanol) in a fume hood before cleaning.

Caption: Decision Tree for Safe Handling.

Assessing Purity and Degradation

Regularly assessing the purity of stored this compound is crucial.

Visual Inspection: The material should be an off-white crystalline powder.[1][] Any signs of clumping, discoloration, or the presence of a strong, acrid smell of HCl upon opening the container may indicate significant hydrolysis.

Analytical Methods: Direct analysis of acyl chlorides by methods like HPLC can be challenging due to their reactivity with column materials and protic solvents. A common and reliable strategy is derivatization.[16]

Caption: Workflow for Purity Assessment.

-

Derivatization for Chromatography: A small, accurately weighed sample of the this compound can be quenched in anhydrous methanol. This rapidly and quantitatively converts the acyl chloride to its corresponding methyl ester (methyl piperonylate). The resulting stable solution can then be analyzed by HPLC or GC-MS to determine the concentration of the methyl ester, which directly correlates to the purity of the original acyl chloride sample.[16]

-

Spectroscopy:

-

FT-IR: Infrared spectroscopy can provide a quick qualitative check. The presence of a strong C=O stretch around 1770-1800 cm⁻¹ is characteristic of the acyl chloride. The appearance of a broad O-H stretch (around 2500-3300 cm⁻¹) and a shift of the carbonyl peak to ~1700 cm⁻¹ would indicate the formation of piperonylic acid.

-

¹H NMR: Proton NMR can be used to quantify the ratio of this compound to its hydrolysis product, piperonylic acid, by integrating their distinct aromatic and methylenedioxy proton signals.

-

Conclusion

This compound is an indispensable reagent whose synthetic utility is directly tied to its high reactivity. This reactivity, however, necessitates a rigorous and uncompromising approach to its storage and handling. The primary threat to its stability is hydrolysis from atmospheric moisture, which degrades the reagent and creates significant safety hazards. By implementing the protocols outlined in this guide—namely, strict storage under a cool, dry, inert atmosphere and the use of anhydrous handling techniques—researchers can ensure the long-term integrity of their material, leading to safer, more reliable, and reproducible scientific outcomes.

References

- Material Safety Data Sheet - this compound. (n.d.). Cole-Parmer.

- This compound Safety Data Sheet. (n.d.). XiXisys.

- Mastering Moisture-Sensitive Chemicals: Safety and Best Practices. (2026, January 7). NINGBO INNO PHARMCHEM CO.,LTD.

- Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014, February 22). Wipf Group - University of Pittsburgh.

- Preparing Anhydrous Reagents and Equipment. (n.d.). Moodle@Units.

- Working with air and moisture sensitive compounds. (2008, April 12). Molecular Inorganic Chemistry - University of Groningen.

- Handling air-sensitive reagents AL-134. (n.d.). MIT Department of Chemistry.

- Buy this compound | 25054-53-9. (2023, August 15). Autech Industry Co.,Limited.

- Reactions of Acyl Chlorides. (2025, June 23). Save My Exams.

- Batiha, M. A., Chizhova, E. A., & Batiha, M. M. (2013). Effect of Tertiary Amines on the Hydrolysis Kinetics of Benzoyl Chloride in Water-Dioxane Solutions. Asian Journal of Chemistry, 25(10), 5555-5558.

- Stability Studies. (n.d.). Coriolis Pharma.

- Acyl chloride. (n.d.). In Wikipedia.

- Acyl Chlorides (OCR A Level Chemistry A): Revision Note. (2025, January 10). Save My Exams.

- What is the simplest way to derive an acid chloride so it can be analyzed by HPLC? (2012, December 5). ResearchGate.

Sources

- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 2. CAS # 25054-53-9, this compound, 3,4-Methylenedioxybenzoyl chloride, 1,3-Benzodioxole-5-carbonyl chloride - chemBlink [chemblink.com]

- 3. Buy this compound | 25054-53-9 [smolecule.com]

- 5. Acyl chloride - Wikipedia [en.wikipedia.org]

- 6. fishersci.com [fishersci.com]

- 7. savemyexams.com [savemyexams.com]

- 8. asianpubs.org [asianpubs.org]

- 9. This compound - Safety Data Sheet [chemicalbook.com]

- 10. nbinno.com [nbinno.com]

- 11. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 25054-53-9 Name: this compound [xixisys.com]

- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 13. moodle2.units.it [moodle2.units.it]

- 14. web.mit.edu [web.mit.edu]

- 15. molan.wdfiles.com [molan.wdfiles.com]

- 16. researchgate.net [researchgate.net]

Piperonyloyl chloride solubility in organic solvents

An In-Depth Technical Guide to the Solubility of Piperonyloyl Chloride in Organic Solvents

Authored by: Gemini, Senior Application Scientist

Foreword: In the landscape of synthetic chemistry, particularly within pharmaceutical and agrochemical development, the selection of an appropriate solvent system is a critical decision that dictates reaction kinetics, yield, and purity. This compound (C₈H₅ClO₃, CAS No: 25054-53-9), a versatile acyl halide, serves as a key building block for a multitude of complex molecules.[1] Its utility is, however, intrinsically linked to its solubility and reactivity profile. This guide provides a comprehensive analysis of the solubility of this compound in common organic solvents, offering field-proven insights and methodologies for researchers, scientists, and drug development professionals.

The Molecular Basis of this compound's Solubility

This compound is a crystalline solid, appearing as an off-white to blue-gray powder at room temperature.[2][3] Its solubility behavior is governed by the interplay of its distinct structural features: the polar, highly reactive acyl chloride group and the larger, more non-polar benzo[d][4][5]dioxole backbone.

-

The Acyl Chloride Functional Group (-COCl): This group is the primary site of electrophilicity and polarity. The electronegative oxygen and chlorine atoms create a strong dipole moment, making this part of the molecule susceptible to interaction with polar solvents. However, this group's high reactivity is also its Achilles' heel in certain solvent classes.[6]

-

The Benzo[d][4][5]dioxole Ring System: This fused ring structure is predominantly non-polar and hydrophobic. Its presence dictates a preference for solvents with lower polarity, contributing significantly to the molecule's overall solubility characteristics.

The fundamental principle of "like dissolves like" is paramount. Solvents that can effectively solvate both the polar functional group and the non-polar ring system without inducing a chemical reaction are ideal for creating stable solutions.

Solubility Profile: A Categorical Analysis

Direct quantitative solubility data (e.g., g/100 mL) for this compound is not extensively published. However, based on its chemical class (acyl chloride) and empirical observations from synthetic applications, a reliable qualitative profile can be established.[7][8][9] It is crucial to distinguish between true dissolution and reactive solvolysis.

| Solvent Class | Representative Solvents | Solubility/Reactivity Outcome | Rationale |

| Aprotic, Non-Polar / Low Polarity | Dichloromethane (DCM), Chloroform, Diethyl Ether, Benzene, Toluene | High Solubility / Recommended | These solvents effectively solvate the non-polar benzodioxole ring system. While they are not highly polar, they can sufficiently interact with the acyl chloride group to facilitate dissolution without triggering a reaction. Chloroform is noted as a suitable solvent.[2] |

| Aprotic, Polar | Acetone, Tetrahydrofuran (THF), Ethyl Acetate | Good Solubility / Use with Caution | These solvents offer a better balance for solvating both the polar and non-polar regions of the molecule. However, they must be rigorously dried, as trace amounts of water can initiate hydrolysis. |

| Protic, Polar | Water, Alcohols (e.g., Methanol, Ethanol) | Reactive (Solvolysis) / Not Recommended | These solvents are not suitable for dissolving this compound. The acyl chloride group reacts vigorously with the hydroxyl (-OH) group in a nucleophilic acyl substitution reaction.[6][7][10] This process, known as solvolysis, decomposes the this compound into the corresponding carboxylic acid (piperonylic acid) or ester, releasing hydrochloric acid (HCl) gas.[6][7] The compound is explicitly listed as moisture sensitive.[2][3][4] |

Causality of Experimental Choices: Why Solvent Selection Matters

The choice of solvent extends beyond mere dissolution; it is a strategic decision to control reactivity.

-

Expertise in Action: In a typical acylation reaction (e.g., forming an amide), a non-reactive, aprotic solvent like dichloromethane is chosen. It serves as a medium to dissolve the this compound and the amine substrate, allowing them to interact. A tertiary amine base (like triethylamine) is often added to scavenge the HCl byproduct, driving the reaction to completion. Using a protic solvent like ethanol would be a critical error, as the solvent would compete as a nucleophile, leading to the formation of an unwanted ester byproduct.

-

Trust through Self-Validation: A protocol's trustworthiness is established when it accounts for potential side reactions. The explicit requirement for an anhydrous (dry) aprotic solvent is a self-validating step. If a reaction fails or produces low yields, the first point of investigation is often the purity and dryness of the solvent, validating the importance of this initial choice.

The relationship between solvent type and the fate of this compound can be visualized as a decision workflow.

Caption: Logical flow of this compound's fate based on solvent class.

Protocol: Gravimetric Determination of Solubility in a Non-Reactive Solvent

This protocol outlines a self-validating method to quantify the solubility of this compound in a non-reactive, aprotic solvent like Dichloromethane (DCM).

Pillar of Trustworthiness: This protocol is self-validating. If the recovered mass after evaporation is inconsistent across repeat experiments, it points to issues such as incomplete saturation, solvent impurities, or atmospheric moisture contamination, thereby validating the integrity of the results.

Materials & Equipment:

-

This compound (99%+)

-

Anhydrous Dichloromethane (DCM)

-

20 mL glass vials with PTFE-lined caps

-

Analytical balance (± 0.1 mg)

-

Magnetic stirrer and stir bars

-

Constant temperature water bath

-

Inert gas source (Nitrogen or Argon)

-

Syringe and 0.22 µm PTFE filter

-

Fume hood

Experimental Workflow:

-

Preparation (Inert Atmosphere):

-

Pre-weigh and label three empty 20 mL vials (m_vial).

-

Place a small stir bar in each vial.

-

Transfer approximately 10 mL of anhydrous DCM to each vial under a gentle stream of nitrogen to minimize atmospheric moisture exposure.

-

-

Saturation:

-

Place the vials in a constant temperature water bath set to the desired temperature (e.g., 25 °C).

-

Begin adding small, pre-weighed portions of this compound to each vial while stirring.

-

Continue adding the solid until a small amount of excess solid remains undissolved, indicating a saturated solution.

-

Seal the vials tightly and allow them to stir at a constant temperature for at least 4 hours to ensure equilibrium is reached.

-

-

Sample Extraction:

-

Turn off the stirrer and allow the excess solid to settle for 30 minutes.

-

Carefully draw approximately 2 mL of the clear supernatant into a syringe fitted with a PTFE filter. This step is critical to ensure no solid particulates are transferred.

-

Transfer the filtered aliquot into a new, pre-weighed vial (m_aliquot_vial). Immediately record the total mass (m_total).

-

-

Gravimetric Analysis:

-

Place the vials containing the filtered aliquots in the fume hood under a gentle stream of nitrogen to slowly evaporate the solvent.

-

Once all DCM has evaporated, place the vials in a vacuum oven at a low temperature (e.g., 30-35 °C) for 1 hour to remove any residual solvent.

-

Weigh the vials containing the dried solute (m_final).

-

-

Calculation:

-

Mass of solvent (m_solvent) = m_total - m_aliquot_vial

-

Mass of dissolved solute (m_solute) = m_final - m_aliquot_vial

-

Solubility ( g/100 g solvent) = (m_solute / m_solvent) * 100

-

Caption: Step-by-step workflow for the gravimetric determination of solubility.

Safety and Handling Imperatives

As a reactive acyl halide, this compound must be handled with significant care.

-

Corrosivity: It is classified as a corrosive substance that causes severe skin and eye burns.[2][3][4]

-

Reactivity with Water: It reacts with moisture, including humidity in the air and on skin, to produce corrosive HCl gas.[4][6][7]

-

Handling: Always handle in a chemical fume hood.[4] Wear appropriate personal protective equipment (PPE), including chemical safety goggles, a face shield, impervious gloves, and a lab coat.[4][11]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for corrosive materials, preferably under an inert atmosphere.[2][4]

Conclusion

The solubility of this compound is a critical parameter that dictates its utility in organic synthesis. It is readily soluble in common anhydrous aprotic organic solvents such as dichloromethane, chloroform, and ethers. Conversely, it undergoes rapid decomposition via solvolysis in protic solvents like water and alcohols. This dichotomous behavior is a direct consequence of its molecular structure. For the research and drug development professional, a thorough understanding of this solubility and reactivity profile is not merely academic; it is a prerequisite for safe handling, logical experimental design, and the successful synthesis of target molecules.

References

- Cole-Parmer. (n.d.). Material Safety Data Sheet - this compound.

- BYJU'S. (n.d.). Formation of Acid Chlorides.

- Wolthuis, E., Pruiksma, A. B., & Heerema, R. P. (1983). Determination of solubility: A laboratory experiment. Journal of Chemical Education, 60(4), 333.

- Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Solubility of Things. (n.d.). Diphenylchloromethane acyl chloride.

- ECHEMI. (n.d.). Piperonyl chloride SDS, 20850-43-5 Safety Data Sheets.

- ChemicalBook. (2025). This compound - Safety Data Sheet.

- ChemicalBook. (n.d.). This compound | 25054-53-9.

- Sigma-Aldrich. (n.d.). This compound 99 25054-53-9.

- Smolecule. (2023). Buy this compound | 25054-53-9.

- Sigma-Aldrich. (n.d.). This compound 99 25054-53-9.

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.

- University of Sydney. (2023). Solubility of Organic Compounds.

- Fiveable. (n.d.). Acid chlorides | Organic Chemistry II Class Notes.

- Unknown. (n.d.). Experiment 4 Solubility of a Salt.

- BOC Sciences. (n.d.). CAS 25054-53-9 this compound.

- The Student Room. (2023). solubility of carbonyl compounds and acyl chlorides.

- Science Revision. (n.d.). Acid halides.

- Sigma-Aldrich. (n.d.). This compound 99 25054-53-9.

- Sigma-Aldrich. (n.d.). This compound 99 25054-53-9.

- ChemBK. (2024). This compound.

- Senthilkumar, U., & Sivasankar, P. (2016). Effect of solvents on activation parameters for the kinetics of reaction between p-Toluene sulfonyl Chloride with α- hydroxy acids in the presence of pyridine. International Journal of Advanced Research, 4(12), 1735-1741.

- Nippon Light Metal Company, Ltd. (n.d.). Fine Chemicals.

- IUPAC-NIST. (n.d.). SOLUBILITY DATA SERIES.

- IUPAC-NIST. (n.d.). SOLUBILITY DATA SERIES.

Sources

- 1. Buy this compound | 25054-53-9 [smolecule.com]

- 2. This compound | 25054-53-9 [m.chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. fiveable.me [fiveable.me]

- 7. byjus.com [byjus.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. science-revision.co.uk [science-revision.co.uk]

- 10. thestudentroom.co.uk [thestudentroom.co.uk]

- 11. echemi.com [echemi.com]

A Comprehensive Spectroscopic and Spectrometric Analysis of Piperonyloyl Chloride

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract